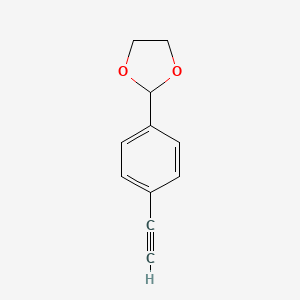
1,3-Dioxolane, 2-(4-ethynylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(4-ethynylphenyl)-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound features a phenyl group substituted with an ethynyl group at the 2-position of the dioxolane ring. The presence of the ethynyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . For 1,3-Dioxolane, 2-(4-ethynylphenyl)-, the synthesis involves the reaction of 4-ethynylbenzaldehyde with ethylene glycol under acidic conditions to form the dioxolane ring.
Industrial Production Methods: Industrial production of dioxolanes typically involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to remove water and drive the equilibrium towards the formation of the dioxolane .
化学反应分析
Types of Reactions: 1,3-Dioxolane, 2-(4-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or chloromethane (CH₃Cl) can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives of the phenyl ring.
科学研究应用
Chemistry: 1,3-Dioxolane, 2-(4-ethynylphenyl)- is used as a building block in organic synthesis.
Biology and Medicine: The ethynyl group can interact with biological molecules, potentially leading to the development of new therapeutic agents .
Industry: In the industrial sector, 1,3-Dioxolane, 2-(4-ethynylphenyl)- can be used as a solvent or as an intermediate in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(4-ethynylphenyl)- involves its interaction with molecular targets through the ethynyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also participate in radical reactions, which can further influence its biological activity .
相似化合物的比较
1,3-Dioxane: A six-membered ring analog of dioxolane, which has similar chemical properties but different reactivity due to the ring size.
1,2-Dioxolane: An isomer where the two oxygen atoms are adjacent, making it a peroxide with distinct chemical behavior.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
138853-09-5 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-6,11H,7-8H2 |
InChI 键 |
IMBXCYXDOGCLNO-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















